molecular formula C4H10N2 B14675213 1,3,3-Trimethyldiaziridine CAS No. 40711-15-7

1,3,3-Trimethyldiaziridine

Cat. No.: B14675213
CAS No.: 40711-15-7
M. Wt: 86.14 g/mol
InChI Key: CVCBOJBQZVFLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyldiaziridine: is a highly strained three-membered heterocycle containing two nitrogen atoms. It is a derivative of diaziridine, which is known for its weak N–N bond and low toxicity. The molecular formula of this compound is C₄H₁₀N₂, and it has a molecular weight of 86.1356 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyldiaziridine can be synthesized through the reaction of acetaldehyde with methylamine. The process involves adding acetaldehyde dropwise to a solution of methylamine in water while maintaining the temperature between 0–10°C .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyldiaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diazirines.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon photolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with proteins and other biomolecules. This property is particularly useful in photoaffinity labeling studies .

Comparison with Similar Compounds

  • 1,2,3-Trimethyldiaziridine
  • N-Monosubstituted diaziridines
  • N,N-Disubstituted diaziridines

Comparison: 1,3,3-Trimethyldiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to other diaziridines. Its weak N–N bond and low toxicity make it a valuable compound in various research applications .

Properties

CAS No.

40711-15-7

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

1,3,3-trimethyldiaziridine

InChI

InChI=1S/C4H10N2/c1-4(2)5-6(4)3/h5H,1-3H3

InChI Key

CVCBOJBQZVFLHO-UHFFFAOYSA-N

Canonical SMILES

CC1(NN1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.